An In-depth Technical Guide to (S)-1-(2,6-Dichlorophenyl)ethan-1-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-1-(2,6-Dichlorophenyl)ethan-1-ol: Properties, Synthesis, and Applications
Abstract: (S)-1-(2,6-Dichlorophenyl)ethan-1-ol is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is paramount to the efficacy and safety of the final drug products. This guide provides an in-depth analysis of its molecular structure, chemical and physical properties, and established methods for its stereoselective synthesis. We will explore the causality behind experimental choices in its asymmetric reduction from 2',6'-dichloroacetophenone and discuss its utility in drug development, supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of a Chiral Building Block
In the landscape of modern pharmaceuticals, the chirality of a molecule is often as critical as its chemical composition. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. (S)-1-(2,6-Dichlorophenyl)ethan-1-ol stands out as a key chiral alcohol, a versatile building block whose specific stereoconfiguration is essential for constructing more complex, biologically active molecules. Its importance is underscored by its role as a precursor in the synthesis of compounds targeting a range of therapeutic areas. For instance, derivatives of this molecule are investigated for their potential as modulators of dopamine receptors, which are crucial in treating neurological disorders like Lewy body dementia[1][2]. The strategic placement of the dichlorophenyl group and the chiral hydroxyl center makes it a valuable synthon for creating molecules with precise three-dimensional orientations required for specific biological interactions.
Molecular Structure and Physicochemical Properties
The molecular structure of (S)-1-(2,6-Dichlorophenyl)ethan-1-ol is characterized by a central chiral carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a 2,6-dichlorophenyl ring. The steric hindrance imposed by the two chlorine atoms in the ortho positions of the phenyl ring influences the molecule's conformation and reactivity.
Key Physicochemical and Spectroscopic Data
The properties of this compound and its precursor, 2',6'-dichloroacetophenone, are summarized below for easy reference. These data are crucial for reaction monitoring, purification, and final product characterization.
| Property | Value (2',6'-Dichloroacetophenone) | Value ((S)-1-(2,6-Dichlorophenyl)ethan-1-ol) |
| CAS Number | 2040-05-3[3][4][5][6][7][8][9] | 225923-23-9[10] |
| Molecular Formula | C₈H₆Cl₂O[3][4][5][7][9] | C₈H₈Cl₂O |
| Molecular Weight | 189.04 g/mol [3][4][5][6][9] | 191.05 g/mol |
| Appearance | Solid[7] | Data not readily available |
| Melting Point | 37-44 °C[4] | Data not readily available |
| Boiling Point | 65 °C[4] | Data not readily available |
| ¹H NMR | Spectra available, but specific shifts vary with solvent. | Data not readily available in searched sources. |
| ¹³C NMR | Spectra available from suppliers.[6] | Data not readily available in searched sources. |
| IR Spectrum | Data available from NIST and suppliers.[3][6] | Data not readily available in searched sources. |
| Mass Spectrum | Data available from NIST.[9] | Data not readily available in searched sources. |
Asymmetric Synthesis: The Core Protocol
The most efficient and widely used method for producing enantiomerically pure (S)-1-(2,6-Dichlorophenyl)ethan-1-ol is the asymmetric reduction of its prochiral ketone precursor, 2',6'-dichloroacetophenone. This transformation is a cornerstone of modern asymmetric synthesis.
Causality in Experimental Design
The choice of a biocatalytic or a chemocatalytic approach depends on factors such as scale, cost, and desired enantiomeric excess (ee).
-
Biocatalysis: Utilizes enzymes like carbonyl reductases or alcohol dehydrogenases.[11][12] These enzymes offer exceptionally high chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions.[11] The enzyme's active site creates a chiral environment that forces the reduction to occur from a specific face of the ketone, leading to the desired enantiomer. A coenzyme, such as NADPH, is required as the hydride source and is typically recycled in situ using a sacrificial alcohol like isopropanol.[11]
-
Chemocatalysis: Often employs chiral metal catalysts, such as those based on Ruthenium or Rhodium, with chiral ligands. Another approach involves the use of chiral borane reagents like B-chlorodiisopinocampheylborane (DIP-Chloride).[13] The mechanism involves the formation of a transient chiral complex with the ketone, which then directs the hydride transfer from the reducing agent to one face of the carbonyl group. The steric and electronic properties of the substrate and the catalyst are critical for achieving high enantioselectivity.[13]
Experimental Workflow: Biocatalytic Asymmetric Reduction
This protocol provides a general framework for the enzymatic reduction of 2',6'-dichloroacetophenone.
Workflow Diagram:
Caption: Workflow for biocatalytic asymmetric reduction.
Step-by-Step Protocol:
-
Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a Tris-HCl buffer solution (e.g., pH 8.5). To this, add the coenzyme (e.g., NADP⁺), the carbonyl reductase enzyme, and a co-substrate for coenzyme recycling (e.g., isopropanol).[11]
-
Substrate Addition: Add the substrate, 2',6'-dichloroacetophenone, to the reaction mixture. The concentration of the substrate should be optimized to avoid enzyme inhibition.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 50°C) with agitation (e.g., 180 rpm) to ensure proper mixing.[11]
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture and monitor the conversion of the ketone to the alcohol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction and extract the product using an organic solvent such as diethyl ether or ethyl acetate.[11] Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel if necessary. The enantiomeric excess (ee) of the final product should be determined using chiral HPLC. The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Pharmaceutical Development
The primary value of (S)-1-(2,6-Dichlorophenyl)ethan-1-ol lies in its utility as a chiral intermediate. The hydroxyl group serves as a handle for further chemical modifications, allowing for the construction of more complex molecules while preserving the crucial stereocenter.
Logical Relationship Diagram:
Caption: Role as a key chiral intermediate in API synthesis.
A notable example of its application is in the synthesis of potent and selective positive allosteric modulators (PAMs) of the human dopamine D1 receptor.[1][2] For instance, the compound LY3154207, which has been in clinical development for Lewy body dementia, incorporates a moiety derived from a related dichlorophenyl structure.[1][2] The synthesis of such complex molecules relies on the availability of enantiomerically pure starting materials like (S)-1-(2,6-Dichlorophenyl)ethan-1-ol to ensure the final API has the correct stereochemistry for optimal therapeutic activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-(2,6-Dichlorophenyl)ethan-1-ol and its precursor.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[14][15] Avoid contact with skin and eyes.[14][15][16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14][17] In case of eye contact, rinse cautiously with water for several minutes.[14][17] If inhaled, move the person to fresh air.[15][17] Seek medical attention if any symptoms persist.[15][16][17]
Conclusion
(S)-1-(2,6-Dichlorophenyl)ethan-1-ol is more than just a chemical compound; it is an enabling tool for the creation of stereochemically defined pharmaceuticals. Its synthesis through asymmetric reduction, particularly via biocatalysis, represents a confluence of green chemistry and precision engineering at a molecular level. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for any scientist or researcher working in the field of organic synthesis and drug development. The continued demand for enantiopure compounds in the pharmaceutical industry ensures that this chiral alcohol will remain a relevant and valuable building block for the foreseeable future.
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- Safety D
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Priestley, T., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]
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Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. [Link]
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Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. (2019, September 18). ResearchGate. [Link]
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